molecular formula C12H16F2O B8297724 (2,3-Difluorophenyl)hexan-1-ol

(2,3-Difluorophenyl)hexan-1-ol

Cat. No. B8297724
M. Wt: 214.25 g/mol
InChI Key: PZIJUVKVQALLAR-UHFFFAOYSA-N
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Patent
US05683623

Procedure details

Quantities: n-butyllithium (31 cm3, 10.0M in hexanes, 0.31 mol), hexanal (31.5 g, 0.31 mol) and 1,2-difluorobenzene (35.5 g, 0.31 mol). The experimental procedure was as described in Example 16.
Quantity
31 mL
Type
reactant
Reaction Step One
Quantity
31.5 g
Type
reactant
Reaction Step Two
Quantity
35.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.[CH:6](=[O:12])[CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].[F:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[F:20]>>[F:13][C:14]1[C:15]([F:20])=[CH:16][CH:17]=[CH:18][C:19]=1[CH:6]([OH:12])[CH2:7][CH2:8][CH2:9][CH2:10][CH3:11]

Inputs

Step One
Name
Quantity
31 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
31.5 g
Type
reactant
Smiles
C(CCCCC)=O
Step Three
Name
Quantity
35.5 g
Type
reactant
Smiles
FC1=C(C=CC=C1)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
FC1=C(C=CC=C1F)C(CCCCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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